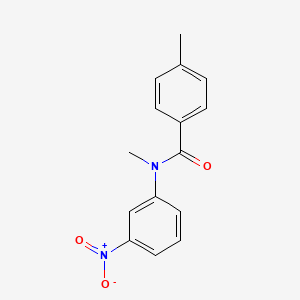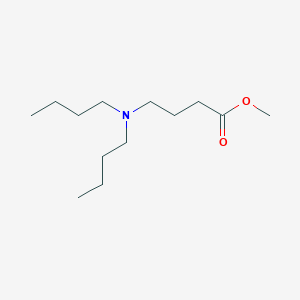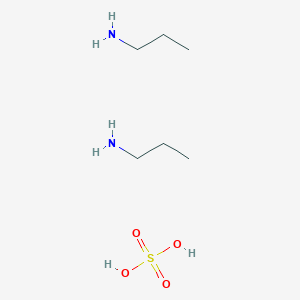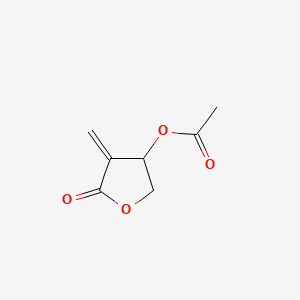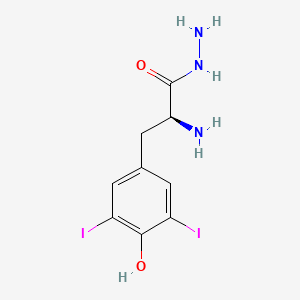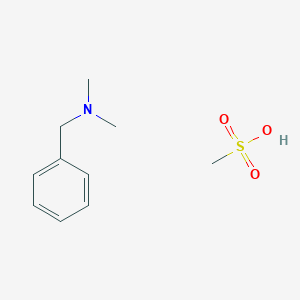
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is a compound that combines an amine and a sulfonic acid The amine component, N,N-dimethyl-1-phenylmethanamine, is a tertiary amine with a phenyl group attached to the nitrogen atom Methanesulfonic acid is a strong acid commonly used as a catalyst in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenylmethanamine can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . Another method involves the three-component coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation . Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxygen or nitrogen dioxide.
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the Eschweiler-Clarke reaction due to its efficiency and simplicity. Methanesulfonic acid is produced on a large scale through the oxidation of dimethyl sulfide, which is a byproduct of the petrochemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylbenzylamine oxide.
Reduction: It can be reduced to form N-methyl-1-phenylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N,N-dimethylbenzylamine oxide.
Reduction: N-methyl-1-phenylmethanamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Hantzsch dihydropyridine synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Methanesulfonic acid, being a strong acid, can protonate various substrates, facilitating their transformation in organic reactions. The combination of these two components allows for a wide range of chemical transformations, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylbenzylamine: Similar structure but lacks the methanesulfonic acid component.
N,N-dimethyl-1-phenylethylamine: Similar structure with an ethyl group instead of a methylene group.
N,N-dimethyl-1-naphthylamine: Similar structure with a naphthyl group instead of a phenyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is unique due to the presence of both a tertiary amine and a strong acid in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
73095-53-1 |
|---|---|
Molekularformel |
C10H17NO3S |
Molekulargewicht |
231.31 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid |
InChI |
InChI=1S/C9H13N.CH4O3S/c1-10(2)8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
DSEPTYOCUKEWRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


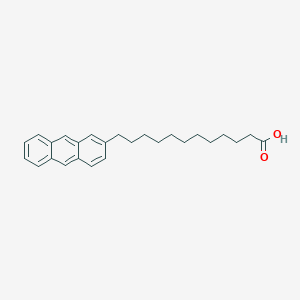
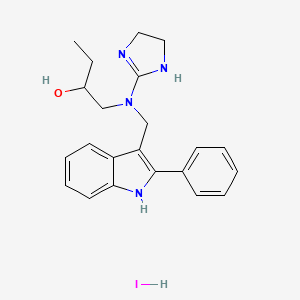
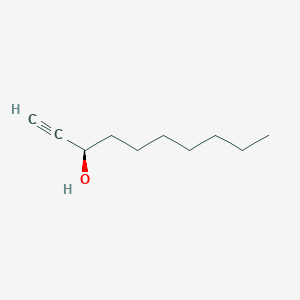

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
